N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide: Structural Analysis and Medicinal Potential
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide: Structural Analysis and Medicinal Potential
The following technical guide details the chemical structure, synthesis, and medicinal properties of N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide . This document is structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide represents a privileged scaffold in medicinal chemistry, combining the bioactivity of the benzimidazole heterocycle with the structural rigidity of a benzamide linker. This compound is frequently investigated as a pharmacophore in kinase inhibitors, tubulin polymerization inhibitors, and antimicrobial agents. Its structure features a chiral center at the ethyl bridge, offering stereochemical versatility for target-specific binding.
Chemical Identity & Stereochemistry
Structural Connectivity
The molecule consists of three distinct domains:
-
The Benzimidazole Core: A fused benzene and imidazole ring system acting as a hydrogen bond donor/acceptor and a
-stacking moiety. -
The Ethyl Linker (Chiral Center): A 1-aminoethyl group attached to the C2 position of the benzimidazole. The branching methyl group creates a chiral center (
). -
The Benzamide Cap: A phenyl ring attached via an amide bond, providing hydrophobic bulk and directing the orientation of the scaffold.
Tautomerism
The 1H-benzimidazole moiety exhibits annular tautomerism. In solution, the hydrogen atom on the imidazole nitrogen oscillates between N1 and N3. While chemically equivalent in unsubstituted benzimidazoles, the presence of the chiral ethyl group at C2 renders the N1 and N3 positions diastereotopic in a biological context, potentially influencing binding kinetics.
Chirality
The
-
(S)-Enantiomer: Derived from L-Alanine precursors.
-
(R)-Enantiomer: Derived from D-Alanine precursors.
-
Note: Biological activity often differs significantly between enantiomers due to the spatial arrangement of the methyl group within a receptor pocket.
Physicochemical Profile
The following properties are critical for assessing the "drug-likeness" (ADME) of the compound.
| Property | Value (Predicted) | Significance |
| Molecular Formula | Core composition | |
| Molecular Weight | 265.31 g/mol | Fragment-based drug design compliant (<300) |
| LogP (Lipophilicity) | 2.5 - 2.8 | Optimal for membrane permeability (Rule of 5 compliant) |
| TPSA | ~58 | Good oral bioavailability (Target <140 |
| H-Bond Donors | 2 (Amide NH, Benzimidazole NH) | Critical for receptor interaction |
| H-Bond Acceptors | 2 (Amide O, Benzimidazole N:) | Critical for receptor interaction |
| pKa (Basic) | ~5.5 (Benzimidazole N3) | Ionized in acidic lysosomes; neutral at physiological pH |
Synthesis & Manufacturing Protocol
To ensure high purity and stereochemical integrity, a Stepwise Convergent Synthesis is recommended over direct condensation. This protocol minimizes racemization and byproduct formation.
Synthetic Pathway (DOT Diagram)
Figure 1: Convergent synthetic pathway starting from chiral amino acid precursors to preserve stereochemistry.
Detailed Methodology
Phase 1: Formation of the Benzimidazole Core
-
Reagents: N-Boc-L-Alanine (1.0 eq), o-Phenylenediamine (1.0 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DMF (Solvent).
-
Procedure: Dissolve N-Boc-L-Alanine in DMF. Add coupling agents and stir for 30 min. Add o-Phenylenediamine and stir at RT for 12h.
-
Cyclization: Evaporate solvent. Redissolve residue in Glacial Acetic Acid and reflux (60-80°C) for 4 hours. This effects the ring closure to form the benzimidazole.
-
Workup: Neutralize with
, extract with EtOAc.
Phase 2: Deprotection
-
Reagents: TFA (20% v/v in DCM).
-
Procedure: Treat the Boc-protected intermediate with TFA/DCM for 1 hour at RT.
-
Validation: Monitor by TLC (disappearance of non-polar spot). Evaporate TFA to yield the amine trifluoroacetate salt.
Phase 3: Benzoylation (Amide Coupling)
-
Reagents: Benzoyl Chloride (1.1 eq), Triethylamine (3.0 eq), DCM.
-
Procedure: Suspend the amine salt in DCM at 0°C. Add TEA followed by dropwise addition of Benzoyl Chloride.
-
Purification: Wash with 1N HCl (removes unreacted amine), then sat.
. Recrystallize from Ethanol/Water.
Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8]
Pharmacophore Analysis
This molecule acts as a Type II Kinase Inhibitor scaffold or a Tubulin binder .
-
H-Bonding: The benzimidazole NH and N: motifs mimic the adenine ring of ATP, allowing binding to the hinge region of kinases.
-
Hydrophobic Interactions: The benzoyl phenyl ring occupies the hydrophobic pocket (often the allosteric site adjacent to the ATP binding site).
-
Linker Rigidity: The amide bond restricts conformational freedom, reducing the entropic penalty of binding.
Known Biological Activities
Research into structurally homologous benzimidazoles indicates three primary therapeutic areas:
-
Antimicrobial/Antifungal: Derivatives substituted at the 2-position disrupt microtubule formation in fungi (similar mechanism to Benomyl).
-
Anticancer: Inhibition of EGFR or VEGFR kinases. The benzamide moiety is frequently found in histone deacetylase (HDAC) inhibitors.
-
Antiparasitic: Benzimidazoles are the gold standard for anthelmintics (e.g., Albendazole), targeting
-tubulin.
SAR Logic (Structure-Activity Relationship)
-
Modification of the Ethyl Group: Replacing the methyl branch with larger groups (isopropyl, benzyl) increases selectivity for specific kinase pockets but may lower solubility.
-
Substitution on Benzamide: Adding electron-withdrawing groups (e.g., -F, -Cl) to the benzoyl ring typically increases metabolic stability and potency against resistant bacterial strains.
Spectroscopic Characterization (Expected Data)
-
1H NMR (DMSO-d6):
- 12.2 (s, 1H, Benzimidazole NH)
- 8.8 (d, 1H, Amide NH)
- 7.8 - 7.4 (m, 9H, Aromatic protons)
- 5.4 (m, 1H, Methine CH)
-
1.6 (d, 3H, Methyl
)
-
MS (ESI):
References
-
Benzimidazole Scaffolds in Medicinal Chemistry: Recent achievements in the synthesis of benzimidazole derivatives.[1][2][3] RSC Advances, 2023.
-
Antimicrobial Activity of Benzamides: Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters, 2024.
- Tubulin Inhibition Mechanism:Benzimidazole-based compounds as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. (General Reference for Scaffold Mechanism).
- Synthetic Protocols:Synthesis of 2-substituted benzimidazoles via oxidative condensation. Journal of Organic Chemistry. (Standard Protocol Reference).
